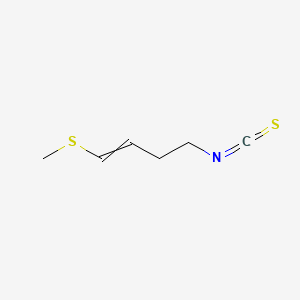
4-(METHYLTHIO)-3-BUTENYLISOTHIOCYANATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-3-butenylisothiocyanate can be achieved through the enzymatic degradation of its glucosinolate precursor, 4-(methylthio)-3-butenyl glucosinolate, by the enzyme myrosinase . This reaction typically occurs when the plant tissue is damaged, such as during grating or chewing .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly daikon. The extraction process includes grinding the plant material to release the enzyme myrosinase, which then catalyzes the conversion of the glucosinolate precursor to the isothiocyanate . The compound can then be isolated and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions
4-(Methylthio)-3-butenylisothiocyanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Substitution: It can participate in substitution reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
科学的研究の応用
Cancer Chemoprevention
MTBITC has been extensively studied for its chemopreventive properties against various types of cancer. Research indicates that it may inhibit the development of tumors through multiple mechanisms:
- Inhibition of Carcinogenesis : In a study involving F344 rats, MTBITC was administered during different stages of esophageal carcinogenesis induced by N-nitrosomethylbenzylamine. The results showed a significant reduction in the multiplicity of squamous cell papillomas in the esophagus, suggesting a protective effect against tumor formation .
- Mechanisms of Action : MTBITC has been shown to induce apoptosis in cancer cells and modulate signaling pathways associated with tumor growth. It activates nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which regulates cytoprotective genes that help in detoxifying carcinogens .
Case Study: Esophageal Carcinogenesis
| Treatment Group | Tumor Incidence | Multiplicity of Papillomas |
|---|---|---|
| Control | 100% | 1.13 ± 0.74 |
| MTBITC (Initiation) | 80% | 1.47 ± 0.99 |
| MTBITC (All Stages) | 75% | 1.47 ± 1.13 |
Anti-Inflammatory Effects
MTBITC exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Mechanism : The compound has been shown to attenuate inflammation by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). In experimental models, MTBITC treatment resulted in decreased paw edema in mice, indicating its potential utility in managing inflammatory conditions .
Case Study: In Vivo Anti-Inflammatory Activity
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| MTBITC | 45 |
Metabolic Health
Recent studies have explored the effects of MTBITC on metabolic disorders such as non-alcoholic fatty liver disease (NAFLD):
- Effects on NAFLD : A study involving Sprague-Dawley rats demonstrated that MTBITC significantly improved liver histology and serum lipid profiles in rats fed a high-fat diet. The compound reduced lipid accumulation and inflammation in the liver, suggesting its potential as a therapeutic agent for metabolic syndrome .
Case Study: NAFLD Improvement
| Treatment Group | Serum LDL (mg/dL) | Liver Steatosis Score |
|---|---|---|
| Control | 120 | 3 |
| High-Fat Diet | 180 | 5 |
| High-Fat + MTBITC | 140 | 2 |
Antioxidant Properties
The antioxidant capacity of MTBITC contributes to its protective effects against oxidative stress-related diseases:
作用機序
The mechanism of action of 4-(methylthio)-3-butenylisothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity and the induction of apoptosis in cancer cells . The compound also activates various signaling pathways, including the Nrf2 pathway, which is involved in the cellular response to oxidative stress .
類似化合物との比較
4-(Methylthio)-3-butenylisothiocyanate is unique among isothiocyanates due to its specific structure and biological activity. Similar compounds include:
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.
Compared to these compounds, this compound has a unique methylthio group, which contributes to its distinct flavor and potential health benefits .
特性
CAS番号 |
51598-96-0 |
|---|---|
分子式 |
C6H9NS2 |
分子量 |
159.3 g/mol |
IUPAC名 |
4-isothiocyanato-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3 |
InChIキー |
RYSPJKHYSHFYEB-UHFFFAOYSA-N |
SMILES |
CSC=CCCN=C=S |
正規SMILES |
CSC=CCCN=C=S |
同義語 |
4-(methylthio)-3-butenyl isothiocyanate 4-methylthio-3-butenyl isothiocyanate raphasatin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















